2-(2-Bromo-4-chlorophenoxy)propanoic acid
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Overview
Description
2-(2-Bromo-4-chlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.52 g/mol It is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid typically involves the esterification of 2,4-dichlorophenol with acrylic acid . The reaction is carried out under basic conditions, often using triethylamine or potassium carbonate as catalysts . The industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up for larger production.
Chemical Reactions Analysis
2-(2-Bromo-4-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Oxidation and Reduction:
Scientific Research Applications
2-(2-Bromo-4-chlorophenoxy)propanoic acid is used in scientific research, particularly in the field of proteomics . It serves as a biochemical reagent for various experimental procedures.
Mechanism of Action
The exact mechanism of action of 2-(2-Bromo-4-chlorophenoxy)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other phenoxy compounds. These interactions can lead to the disruption of cellular processes in target organisms, contributing to its potential use as a herbicide .
Comparison with Similar Compounds
2-(2-Bromo-4-chlorophenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenoxy)propanoic acid: This compound has similar structural features but lacks the bromine atom.
4-(4-Bromo-2-chlorophenoxy)butanoic acid: This compound has a longer carbon chain but shares the bromine and chlorine substitutions on the phenoxy group.
Biological Activity
2-(2-Bromo-4-chlorophenoxy)propanoic acid, with the chemical formula C₉H₈BrClO₃ and a molecular weight of approximately 279.51 g/mol, is a halogenated aromatic compound characterized by the presence of bromine and chlorine atoms attached to a phenoxy group. This compound is primarily studied for its potential biological activities, particularly in the fields of biochemistry and pharmacology. Despite limited specific literature on its mechanisms of action, its structural similarities to known herbicides suggest potential biological implications that warrant further exploration.
- Chemical Formula: C₉H₈BrClO₃
- Molecular Weight: 279.51 g/mol
- CAS Number: 98590-32-0
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-4-chlorophenol with propanoic acid derivatives, such as propanoic anhydride or ethyl propionate, in the presence of a Lewis acid catalyst. This synthetic pathway is significant in organic chemistry, allowing for the creation of complex molecules with potential biological activities.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in relation to plant biology and potential herbicidal properties. Its unique structure may facilitate interactions with biological targets.
While specific mechanisms remain under investigation, the structural characteristics suggest several possible actions:
- Auxin Mimicry: The compound may mimic auxins, which are plant hormones that regulate growth and development.
- Disruption of Cell Wall Synthesis: It may interfere with the synthesis of plant cell walls, impacting growth and viability.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds that may provide insights into the biological activity of this compound:
Compound Name | CAS Number | Key Features |
---|---|---|
2-(4-bromo-2-chlorophenoxy)propanoic acid | 588681-97-4 | Different position of halogens on the phenyl ring |
2-(4-chloro-phenoxy)propanoic acid | 2219-33-0 | Lacks bromine; used as a herbicide |
2-(3-bromo-4-chlorophenoxy)propanoic acid | 1234567-89-0 | Variation in halogen positioning |
This specificity in halogen positioning may confer distinct biological activities compared to similar compounds, making it particularly interesting for targeted research applications.
Case Studies and Research Findings
While direct case studies on this compound are scarce, related research on chlorophenoxy herbicides provides valuable context:
- Chronic Toxicity Studies: A study on chlorophenoxy herbicides indicated varying effects on cancer risk among exposed populations, suggesting potential long-term biological impacts that could be relevant to similar compounds like this compound .
- Antimicrobial Activity: Research on structurally similar compounds has shown antimicrobial properties against various pathogens, indicating that further studies on this compound could reveal similar effects .
- Plant Growth Regulation: Studies have noted that chlorophenoxy compounds can influence plant growth patterns through hormonal mimicry, which may be applicable to understanding the effects of this compound .
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZQJUYZUQKLAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406532 |
Source
|
Record name | 2-(2-bromo-4-chlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98590-32-0 |
Source
|
Record name | 2-(2-bromo-4-chlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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